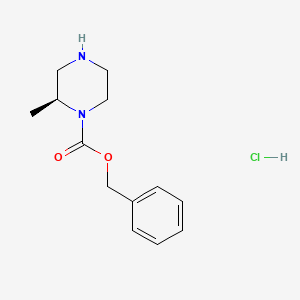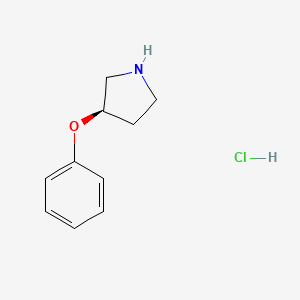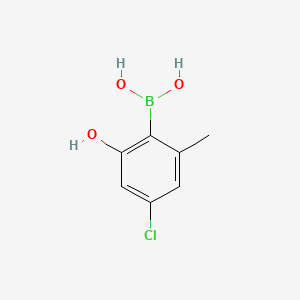
Acide (4-chloro-2-hydroxy-6-méthylphényl)boronique
Vue d'ensemble
Description
“(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClO3 and a molecular weight of 186.40 . It is used in research .
Synthesis Analysis
The synthesis of boronic acids, including “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This process uses organoboron reagents and has been widely applied in carbon–carbon bond-forming reactions . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid”, are valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” has a molecular weight of 186.40 . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Couplage croisé de Suzuki-Miyaura
L'une des applications les plus importantes des acides boroniques, y compris l'acide (4-chloro-2-hydroxy-6-méthylphényl)boronique, est dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est largement utilisée en chimie organique pour former des liaisons carbone-carbone entre une variété de substrats organiques. Le processus est connu pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui en fait un incontournable dans la synthèse de molécules organiques complexes.
Protodéboronation catalytique
Le composé peut être utilisé dans la protodéboronation catalytique des esters boroniques de pinacol . Ce processus est précieux pour l'hydrométhylation anti-Markovnikov formelle des alcènes, qui est une transformation significative dans la synthèse des produits pharmaceutiques et des produits chimiques fins. La méthode permet la création de molécules complexes, y compris des produits naturels et des précurseurs de médicaments.
Synthèse de dérivés d'acide borinique
Les acides boriniques et leurs dérivés jouent un rôle crucial en chimie médicinale, en science des polymères et dans les matériaux optoélectroniques . L'this compound peut être utilisé dans la synthèse de ces dérivés, qui sont essentiels au développement de nouveaux matériaux aux propriétés uniques.
Blocs de construction pour la synthèse organique
Cet acide boronique sert de bloc de construction polyvalent en synthèse organique . Il peut être transformé en une large gamme de groupes fonctionnels, permettant la construction de structures organiques complexes. Cette adaptabilité est cruciale pour le développement de nouvelles méthodologies de synthèse.
Réactions d'homologation
Le composé est utile dans les réactions d'homologation où la partie bore reste dans le produit . Ces réactions sont importantes pour allonger les chaînes carbonées et introduire des groupes fonctionnels de manière contrôlée, ce qui est bénéfique pour la synthèse de molécules organiques complexes.
Couplages croisés conjunctifs
Il peut également être appliqué dans les réactions de couplage croisé conjunctif . Ces réactions sont importantes pour la synthèse de diverses molécules organiques, en particulier dans l'industrie pharmaceutique, où la création de nouvelles molécules médicamenteuses est essentielle.
Réactions croisées radicalaire-polaire
L'acide boronique est impliqué dans les réactions croisées radicalaire-polaire . Ces réactions font partie d'une stratégie plus large en synthèse organique qui combine des mécanismes radicalaires et polaires pour créer des molécules complexes avec une grande précision.
Transformations de groupes fonctionnels
Enfin, la capacité de convertir la partie bore en divers groupes fonctionnels fait de ce composé un réactif précieux dans les transformations de groupes fonctionnels . Cela comprend les oxydations, les aminations, les halogénations et les arylations, qui sont des réactions fondamentales en chimie organique.
Mécanisme D'action
Target of Action
The primary target of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a vast array of complex organic compounds .
Action Environment
The action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.
Safety and Hazards
Orientations Futures
As a boronic acid, “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” has potential applications in various fields of research. Boronic acids have been used in the synthesis of small chemical receptors, which have been used as biochemical tools for various purposes . The most recent developments in each area will be highlighted .
Propriétés
IUPAC Name |
(4-chloro-2-hydroxy-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRFVJXGNVYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231942 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207961-50-9 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



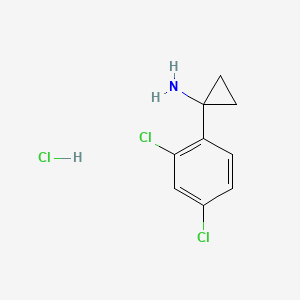
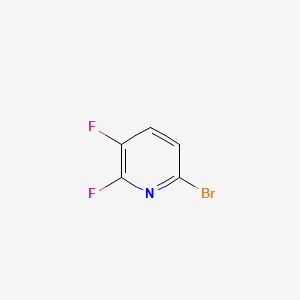
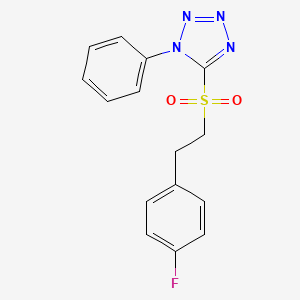

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
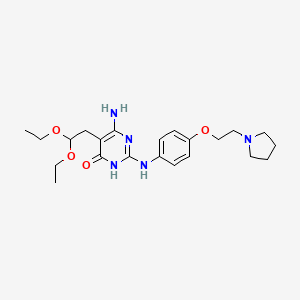
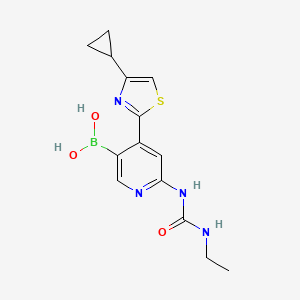
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
